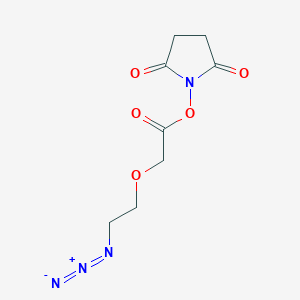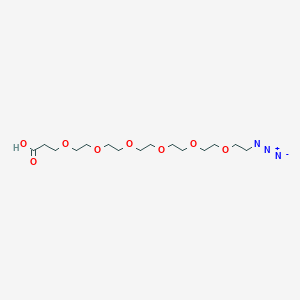
Azido-PEG6-Acid
Descripción general
Descripción
Azido-PEG6-Acid is a water-soluble PEG linker that contains an azide and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Molecular Structure Analysis
Azido-PEG6-Acid has a molecular formula of C15H29N3O8 and a molecular weight of 379.4 g/mol . It contains an azide group (N3) and a terminal carboxylic acid .Chemical Reactions Analysis
The azide group in Azido-PEG6-Acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG6-Acid is water-soluble . It has a molecular weight of 379.4 g/mol . It is stored at -20°C and is soluble in water, DMSO, DCM, DMF .Aplicaciones Científicas De Investigación
PEGylation of Proteins
Azido-PEG6-Acid: is utilized in the PEGylation of proteins to enhance their stability and solubility. The azide group of Azido-PEG6-Acid reacts with alkyne groups on proteins or peptides via Click Chemistry, forming a stable triazole linkage. This modification can protect therapeutic proteins from proteolytic degradation and reduce immunogenicity, thereby extending their half-life in the bloodstream .
Nanoparticle Functionalization
In the field of nanotechnology, Azido-PEG6-Acid serves as a linker to functionalize nanoparticles. The azide group can be used to attach various molecules to the surface of nanoparticles, which is crucial for targeted drug delivery systems. This functionalization can help in directing the nanoparticles to specific cells or tissues, enhancing the efficacy of the drug delivery .
Nanostructured Surface Modification
Azido-PEG6-Acid is also applied in modifying nanostructured surfaces. By reacting with alkyne-modified surfaces, it can introduce PEG chains that prevent nonspecific protein adsorption. This is particularly important in the development of biosensors and medical implants, where biofouling can significantly impair functionality .
Synthesis of Polymeric Materials
The azide functionality of Azido-PEG6-Acid is exploited in the synthesis of polymeric materials. It can participate in polymerization reactions to create polymers with specific properties, such as increased flexibility or biodegradability. These polymers have potential applications in biomedicine and environmental technology .
Drug Conjugation
Azido-PEG6-Acid is used in drug conjugation to improve the solubility and therapeutic index of pharmaceutical compounds. By attaching drugs to the PEG chain via the azide group, researchers can create prodrugs that are more soluble in water, which can be beneficial for oral or injectable formulations .
Tissue Engineering
In tissue engineering, Azido-PEG6-Acid can be used to crosslink hydrogels and create scaffolds that support cell growth. The azide group allows for the introduction of other functional groups that can mimic the extracellular matrix, promoting cell adhesion and proliferation .
Diagnostic Imaging
The azide group of Azido-PEG6-Acid can be used to attach imaging agents to biomolecules, aiding in diagnostic imaging. This application is significant in the development of contrast agents for magnetic resonance imaging (MRI) or positron emission tomography (PET), providing better visualization of biological processes .
Bioconjugation in Analytical Chemistry
Lastly, Azido-PEG6-Acid is employed in bioconjugation techniques within analytical chemistry. It can be used to link biomolecules to detection platforms, enhancing the sensitivity and specificity of assays. This is particularly useful in the development of new diagnostic tests and analytical methods .
Safety And Hazards
Direcciones Futuras
Azido-PEG6-Acid is used in research, particularly in the field of Click Chemistry . It is used in the synthesis of molecules for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology . The ease of generating 2′-azido RNA will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYQHDQBMAJDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG6-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



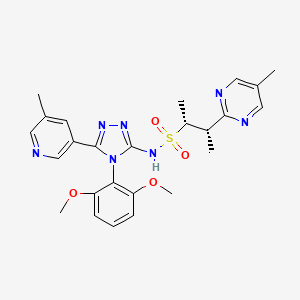
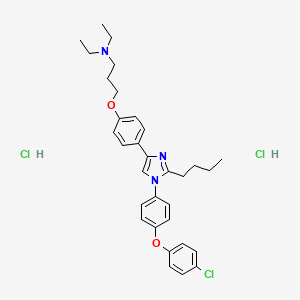
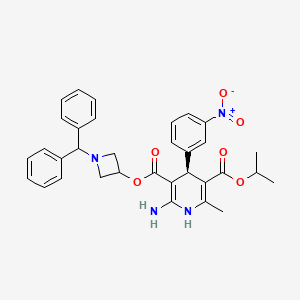


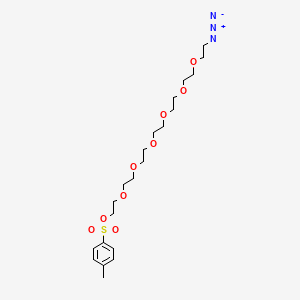
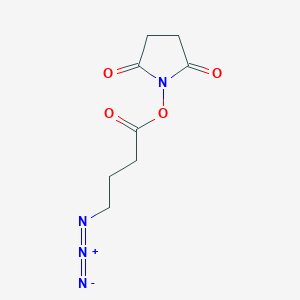
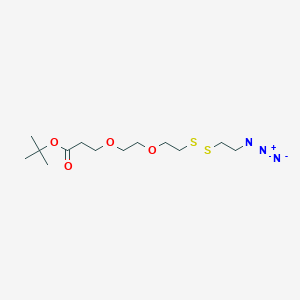




![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
